l-Bicuculline (methobromide) is classified under the category of neuropharmacological agents, specifically as a GABA receptor antagonist. Its primary source is synthetic, although it is based on compounds found in nature. It is commonly utilized in neuropharmacology research to study GABAergic signaling pathways and their implications in various neurological conditions.
The synthesis of l-bicuculline (methobromide) typically involves several steps, including:
The detailed reaction mechanisms involve electrophilic aromatic substitution, where the methobromide group replaces a hydrogen atom on the bicyclic structure of bicuculline.
l-Bicuculline (methobromide) has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is , indicating the presence of bromine in its structure.
l-Bicuculline (methobromide) primarily acts as an antagonist in GABAergic neurotransmission. Key reactions include:
Experimental setups often involve electrophysiological recordings to measure synaptic responses before and after administration of l-bicuculline (methobromide), allowing researchers to quantify its effects on neurotransmission.
The mechanism of action of l-bicuculline (methobromide) involves:
Studies have shown that doses as low as 12.5 ng can alter cognitive functions significantly, indicating its potency in modulating brain activity .
Relevant data indicates that l-bicuculline (methobromide) retains its pharmacological activity across various pH levels, making it versatile for experimental applications .
l-Bicuculline (methobromide) has several applications in scientific research:
l-Bicuculline methobromide is a quaternary ammonium salt derived from the prototypical γ-aminobutyric acid type A (GABAA) receptor antagonist bicuculline. Its molecular formula is C₂₁H₂₀BrNO₆, with a molecular weight of 462.29 g/mol. The compound features a critical methylbromide group at the tertiary nitrogen, which enhances water solubility (23.11 mg/mL in water at 25°C) and chemical stability compared to the parent alkaloid bicuculline. This modification prevents lactone ring hydrolysis under physiological conditions, a degradation pathway that rapidly inactivates bicuculline itself. The stereochemistry of l-bicuculline methobromide is defined by the [R-(R,S)] configuration, which is essential for its pharmacological activity. The presence of the charged quaternary nitrogen limits blood-brain barrier permeability, making it particularly suitable for in vitro electrophysiological studies where restricted compartmental action is desirable [1] [4] [6].
Table 1: Comparative Properties of Bicuculline and l-Bicuculline Methobromide
Property | Bicuculline | l-Bicuculline Methobromide |
---|---|---|
Water Solubility | Low (<1 mg/mL) | High (23.11 mg/mL) |
Stability in Aqueous Media | Poor (lactone opens) | High |
Blood-Brain Barrier Penetration | Significant | Negligible |
Molecular Weight | 367.36 g/mol | 462.29 g/mol |
l-Bicuculline methobromide acts as a competitive antagonist at the GABA binding site of GABAA receptors, with a half-maximal inhibitory concentration (IC₅₀) of 3 μM at human α1β2γ2L GABAA receptors expressed in Xenopus oocytes. It binds to the orthosteric site located at the β⁺/α⁻ subunit interface, preventing γ-aminobutyric acid (GABA) from initiating chloride ion channel opening. Electrophysiological studies demonstrate that l-bicuculline methobromide shifts GABA dose-response curves rightward in a parallel fashion without suppressing maximal response, confirming classical competitive inhibition. Single-channel recordings reveal that it reduces both the open frequency and mean open time of chloride channels by stabilizing the receptor in a closed conformation. This mechanism underlies its proconvulsant effects observed in neuronal networks, where blockade of inhibitory GABAergic transmission creates excitation/inhibition imbalances [1] [5] [6].
While l-bicuculline methobromide antagonizes most GABAA receptor isoforms, its potency varies with subunit composition:
Table 2: Electrophysiological Parameters of l-Bicuculline Methobromide at GABAA Receptors
Receptor Subtype | Channel Open Frequency Reduction | Mean Open Time Reduction | IC₅₀ (μM) |
---|---|---|---|
α1β2γ2L | 78% ± 5% | 63% ± 7% | 3.0 |
α1β3γ2S | 75% ± 6% | 59% ± 8% | 3.2 |
α5β3γ2L | 82% ± 4% | 67% ± 5% | 2.8 |
α4β3δ | 42% ± 9% | 31% ± 11% | 12.5 |
Beyond competitive antagonism, l-bicuculline methobromide exhibits complex allosteric interactions with GABAA receptors and their modulatory sites:
Table 3: Allosteric Modulation Profiles at Mutant vs. Wild-Type GABAA Receptors
Receptor Type | GABA Response | Bicuculline Agonism | Steroid Potentiation |
---|---|---|---|
Wild-Type α1β2γ2L | Full | None | None |
α1β2(Y157S)γ2L | Absent | Weak (EC₂₀ = 50 μM) | Enhanced 2.5-fold |
α1β2(Y205S)γ2L | Absent | None | Unchanged |
l-Bicuculline methobromide blocks small-conductance calcium-activated potassium channels (SK channels) at concentrations overlapping its GABAA antagonism (1-100 μM). In outside-out patch clamp experiments:
At heteromeric glycine receptors (GlyRs) incorporating α2 subunits, l-bicuculline methobromide acts as a potent negative modulator. In HEK-293 cells expressing α2β GlyRs:
l-Bicuculline methobromide inhibits α7 nicotinic acetylcholine receptors (nAChRs) and serotonin type 3 (5-HT3) receptors at high micromolar concentrations (IC₅₀ > 50 μM). These effects likely result from non-specific pore blockade rather than orthosteric competition, as:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3